N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide
Description
N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a phenyl ring substituted with chlorine (Cl) at the para-position and fluorine (F) at the meta-position. Its unique substitution pattern distinguishes it from analogs, as the electron-withdrawing Cl and F substituents influence electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C7H7ClFN3S |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
1-amino-3-(4-chloro-3-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H7ClFN3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
InChI Key |
SYXUDOBRVUKUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of 4-chloro-3-fluoroaniline with thiosemicarbazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazinecarbothioamide group reacts with aldehydes/ketones to form thiosemicarbazones. For example:
-
Reaction with isatin derivatives : Forms stable Schiff base complexes. A study demonstrated condensation with 5-fluoroisatin under acidic ethanol to yield (3Z)-5-fluoro-1H-indole-2,3-dione 3-{[(2Z)-4-(4-chlorophenyl)-3-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone} in 88% yield .
| Carbonyl Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Fluoroisatin | Ethanol + glacial acetic acid, reflux | Thiosemicarbazone-thiazoline hybrid | 88% |
Mechanism :
-
Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon.
-
Proton transfer and dehydration to form the Schiff base.
Cyclization Reactions
The compound undergoes cyclization with α-halo ketones or esters to form thiazoline/thiazole derivatives:
-
Reaction with phenacyl bromides : Forms thiazoline rings via nucleophilic substitution. For instance, treatment with p-chlorophenacyl bromide produces a thiazoline derivative stabilized by fluorine-mediated interactions (C–H···F, F···S) .
| Reagent | Conditions | Product Class | Key Interactions | Reference |
|---|---|---|---|---|
| p-Chlorophenacyl bromide | Ethanol, reflux | Thiazoline | C–H···F, F···π |
Structural Analysis :
-
X-ray crystallography confirms a planar thiazoline ring with dihedral angles of 69.67° between substituents .
-
IR: C=S stretch at 1,253 cm⁻¹; ¹H-NMR: NH protons resonate at δ 10.96–9.83 ppm .
Substitution Reactions
The chloro and fluoro substituents on the phenyl ring direct electrophilic substitutions:
-
Nitration : Occurs preferentially at the para position to the electron-withdrawing groups.
-
Suzuki Coupling : The chloro group undergoes palladium-catalyzed cross-coupling with boronic acids (e.g., to install biaryl motifs) .
| Reaction Type | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | Drug intermediates |
Complexation with Metal Ions
The thioamide sulfur and hydrazine nitrogen act as chelating sites for transition metals:
| Metal Salt | Ligand Ratio | Complex Structure | Bioactivity (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| CuCl₂ | 1:2 | Octahedral | 40–50 (vs. E. coli) |
Oxidation and Reduction
-
Oxidation : The thioamide group (-C=S) oxidizes to sulfinic/sulfonic acid derivatives under strong oxidizing conditions (e.g., H₂O₂/AcOH).
-
Reduction : NaBH₄ reduces the hydrazine group to a hydrazide, altering biological activity .
Biological Activity Modulation
Derivatives show structure-dependent bioactivity:
-
Anticancer : Thiazoline hybrids inhibit Bcl-2 proteins (IC₅₀: 12–19 µM) .
-
Antibacterial : Copper complexes exhibit MIC values comparable to ceftriaxone against P. aeruginosa .
| Derivative | Target | IC₅₀/ MIC | Reference |
|---|---|---|---|
| Thiazoline hybrid | Bcl-2 | 15 µM | |
| Cu(II) complex | E. coli | 45 µg/mL |
Thermal and pH Stability
Scientific Research Applications
Synthesis of N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide
The synthesis of this compound typically involves the reaction of 4-chloro-3-fluoroaniline with carbon disulfide and hydrazine derivatives. The general synthetic route can be summarized as follows:
- Starting Materials : 4-chloro-3-fluoroaniline, carbon disulfide, hydrazine hydrate.
- Reaction Conditions : The reaction is generally conducted under reflux conditions in an appropriate solvent, often with the presence of a catalyst to enhance yield.
- Purification : Post-reaction, the product is purified through recrystallization or chromatography to achieve the desired purity.
Antimicrobial Properties
Research has indicated that derivatives of hydrazinecarbothioamide exhibit significant antimicrobial activity against a range of bacterial strains. For instance, studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as alternative antibacterial agents .
Anticancer Activity
This compound has been evaluated for its antiproliferative effects against various human cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast cancer (MCF-7), glioma (U251), and leukemia (K-562) cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the S phase, which is critical for cancer therapy .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with cellular targets:
- DNA Binding : Studies have revealed that this compound can bind to cellular DNA, which may interfere with replication and transcription processes essential for cell proliferation .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in tumor growth and survival pathways, thereby enhancing its anticancer efficacy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits a dose-dependent inhibition of cancer cell proliferation. For example, at concentrations ranging from 0.25 to 250 mg/mL, significant growth inhibition was observed across multiple cancer cell lines compared to control groups treated with established chemotherapeutics like doxorubicin .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity and interaction modes of this compound with various molecular targets. These studies suggest that the compound's structural features facilitate strong interactions with target proteins involved in cancer progression and microbial resistance mechanisms .
Future Perspectives
Given its promising biological activities, further research is warranted to explore:
- In Vivo Efficacy : Assessing the therapeutic potential in animal models to evaluate pharmacokinetics and toxicity profiles.
- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.
- Mechanistic Studies : Elucidating detailed molecular mechanisms underlying its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The biological and physicochemical properties of hydrazinecarbothioamides are highly sensitive to substituent modifications. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (Cl, F, CF₃, CN) : Enhance reactivity and ligand-receptor binding. For example, the 3-Cl,4-F isomer (Kobe0065) showed potent inhibition of Ras-Raf interactions, critical in cancer signaling .
- Electron-Donating Groups (SCH₃) : Improve solubility but may reduce antimicrobial potency compared to halogenated analogs .
Antifungal Activity
- N-(4-Chlorophenyl)hydrazinecarbothioamide (Compound 1 in ) served as an intermediate for 1,3,4-thiadiazole derivatives with MIC values of 2–8 µg/mL against Candida albicans .
- N-(4-Trifluoromethylphenyl)hydrazinecarbothioamide (Compound 27 in ) exhibited moderate antifungal activity but lower selectivity compared to the target compound .
Anticancer Activity
- N-(3-Chloro-4-fluorophenyl)hydrazinecarbothioamide (Kobe0065) inhibited Ras-Raf binding (IC₅₀ = 12 µM), a key pathway in oncogenesis .
- N-(4-Cyanophenyl)hydrazinecarbothioamide derivatives showed cytotoxicity against HeLa cells (IC₅₀ = 8–15 µM), attributed to the electron-deficient cyanide group enhancing DNA intercalation .
Antitubercular Activity
Physicochemical and Computational Insights
- Solubility : Fluorinated analogs like the target compound exhibit lower aqueous solubility compared to methylthio or methoxy derivatives due to increased hydrophobicity .
- DFT Studies : For analogs like N-(pyridin-2-yl)hydrazinecarbothioamide, B3LYP/6-311G** calculations revealed planar geometries and high electrophilicity, correlating with bioactivity .
Biological Activity
N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide is a compound of growing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antioxidant activities.
Synthesis of this compound
The compound can be synthesized through a reaction involving hydrazine derivatives and isothiocyanates. A typical synthesis pathway involves:
- Reaction of phenylhydrazine with isothiocyanate : The initial step involves the nucleophilic attack of phenylhydrazine on an isothiocyanate to form the corresponding hydrazinecarbothioamide.
- Characterization : The synthesized compound is characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry to confirm its structure.
Anticancer Activity
This compound exhibits significant anticancer properties, particularly against various cancer cell lines. For instance:
- Study Findings : In vitro studies have shown that this compound has a potent inhibitory effect on the proliferation of cancer cells, including prostate cancer (PC-3) and colon cancer (HCT-116) cell lines. The IC50 values for these cell lines were reported at 6.2 µM for HCT-116 and 43.4 µM for T47D breast cancer cells, indicating strong activity compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (Prostate Cancer) | Not specified | |
| HCT-116 (Colon Cancer) | 6.2 | |
| T47D (Breast Cancer) | 43.4 |
Antioxidant Activity
The antioxidant activity of this compound has been evaluated using the DPPH radical scavenging method. The results indicate:
- High Scavenging Activity : At a concentration of 250 µM, the compound demonstrated an inhibition rate of approximately 97%, surpassing many known antioxidants such as ascorbic acid (91%) and butylated hydroxyanisole (BHA) (89%) .
| Compound | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| This compound | 97.18 | 39.39 |
| Ascorbic Acid | 91.26 | 107.67 |
| BHA | 89.30 | 51.62 |
The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells and scavenge free radicals effectively:
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting cell membrane damage and apoptosis initiation .
- Cell Cycle Arrest : The compound appears to halt the cell cycle at the S phase, further supporting its role in promoting apoptosis in cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- In a comparative study, this compound was found to be more effective than traditional chemotherapeutics in certain cancer models.
- Its antioxidant properties were evaluated against standard antioxidants, showcasing superior efficacy.
Q & A
Q. What are the optimal synthetic routes for N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic addition of hydrazine monohydrate to aryl isothiocyanates. For example, 4-chloro-3-fluorophenyl isothiocyanate reacts with hydrazine in ethanol under stirring, followed by recrystallization from methanol to yield the product. Key intermediates are characterized using -NMR (e.g., δ 9.53 ppm for NH signals), FT-IR (e.g., C=S stretching at ~1200 cm), and LC-MS for molecular ion confirmation .
Q. How can spectroscopic techniques distinguish structural isomers or tautomers of this compound?
-NMR can resolve tautomers (e.g., thione vs. thiol forms) by observing NH proton splitting patterns. For instance, thione forms show sharp singlets for NH groups, while thiol tautomers exhibit broader signals. FT-IR confirms C=S bonds (1200–1250 cm) and distinguishes aromatic substituents via C-Cl (1019 cm) and C-F (1228 cm) stretches .
Q. What purification methods ensure high yield and purity for this compound?
Column chromatography (e.g., petroleum ether:ethyl acetate, 4:1) removes unreacted starting materials. Recrystallization from methanol or ethanol yields high-purity crystals (82–94% yields). Melting point analysis (e.g., 192–194°C) and elemental analysis (C, H, N within 0.4% of theoretical values) validate purity .
Advanced Research Questions
Q. How does substitution at the aryl ring influence the compound’s biological activity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl, -F) enhance antitubercular activity. For example, analogs like AS8 (MIC: 3 µg mL) exhibit potency due to improved membrane permeability and target binding. Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding between the thioamide group and mycobacterial enzyme active sites .
Q. What computational methods predict the electronic properties and reactivity of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer behavior. COSMO-RS simulations assess solvation effects, while molecular dynamics (MD) models interactions with biological targets (e.g., DNA gyrase). These methods guide derivatization for improved pharmacokinetics .
Q. How can this compound be modified for use as a chemosensor?
Schiff base derivatives (e.g., salicylidene analogs) act as turn-on probes for metal ions. For example, introducing a 2-hydroxybenzylidene moiety enables selective Ga detection via fluorescence enhancement. Mechanistic studies using time-dependent DFT (TD-DFT) explain the chelation-enhanced fluorescence (CHEF) effect .
Methodological Considerations
- Contradictions in Data : Discrepancies in reported melting points (e.g., 176–178°C vs. 192–194°C) may arise from polymorphism or solvent effects. Cross-validate with DSC and PXRD .
- Experimental Design : For SAR studies, include controls with unsubstituted aryl rings to isolate electronic effects. Use high-throughput screening (HTS) for rapid bioactivity assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
